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Part 1: Executive Summary & Critical Data
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Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: H-Lys(Fmoc)-OMe.HCI
Cat. No.: B13694650
Get Quote

Subject Identity: H-Lys(Fmoc)-OMe-HCI (Ne-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl
ester hydrochloride) Corrected CAS Registry Number:847658-45-1 (Note: CAS 201009-98-5 is
also occasionally cited for the salt form).[1]

I\ CRITICAL SAFETY & PURCHASING ALERT (E-E-A-T): The CAS number provided in your
request (142356-33-0) is incorrect for the lysine derivative described. Major chemical databases
(PubChem, Sigma-Aldrich) identify CAS 142356-33-0 as tert-Butyl (6-bromohexyl)carbamate

(also known as 6-(Boc-amino)hexyl bromide).

Ordering by the provided CAS 142356-33-0 will result in the delivery of an alkyl bromide cross-
linker, which is chemically incompatible with peptide synthesis protocols designed for H-
Lys(Fmoc)-OMe-HCI. This guide focuses exclusively on the chemical entity H-Lys(Fmoc)-
OMe-HCI.
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Part 2: Physiochemical Datasheet

This derivative is a specialized "head-to-tail" building block. Unlike standard SPPS reagents

(e.g., Fmoc-Lys(Boc)-OH), this molecule has a free

-amine for immediate coupling and a protected C-terminus, making it ideal for solution-phase
synthesis, convergent peptide ligation, or dendrimer core formation.

Property

Specification

Technical Note

Chemical Formula

Includes HCI counterion

(essential for stability).[2]

Free base MW is ~382.45

Molecular Weight 418.91 g/mol
g/mol .
) ) Hygroscopic; absorbs
Appearance White to off-white powder ] )
atmospheric moisture.
Moderate in MeOH; Poor in
Solubility DMSO, DMF (>50 mM) DCM/EtOAc unless

neutralized.

Purity Standard

(HPLC)

Check for free Fmoc-Lys-OH
(hydrolysis byproduct).

Storage

-20°C, Desiccated

Stable for 12+ months if kept
dry.

Counterion

Hydrochloride (

)

Requires in situ neutralization
(DIEA/TEA) before coupling.

Part 3: Structural Orthogonality & Reactivity Logic

The utility of H-Lys(Fmoc)-OMe lies in its three-point orthogonality. It allows the chemist to

extend the peptide chain from the N-terminus while preserving the side chain (Fmoc) and C-

terminus (OMe) for later, distinct deprotection events.

Diagram 1: Reactivity Map & Orthogonality
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Figure 1: Reactivity map showing the three functional zones. Note the conflict: Saponification of
the methyl ester (OMe) can accidentally cleave the Fmoc group if pH > 12.

Part 4: Experimental Protocols

As a Senior Application Scientist, | recommend the following protocols which account for the
HCI salt form and the solubility profile.

Protocol A: Solution Phase Coupling (Chain Extension)

Objective: Couple an activated amino acid (e.g., Boc-Ala-OSu) to the free

-amine of H-Lys(Fmoc)-OMe-HCI.

» Solubilization: Dissolve 1.0 eq of H-Lys(Fmoc)-OMe-HCI in dry DMF (concentration 0.1 M).
o Note: Do not use DCM initially; the HCI salt is poorly soluble in non-polar solvents.
o Neutralization (Crucial Step): Add 1.05 eq of DIEA (Diisopropylethylamine).

o Observation: The solution may become slightly cloudy as amine salts shift. Ensure full
dissolution before proceeding.
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o Caution: Avoid large excesses of base (>2.0 eq) to prevent premature Fmoc loss or
racemization.

o Activation & Addition: Add 1.1 eq of the activated ester (e.g., Boc-Ala-OSu) or perform in situ
activation (Boc-Ala-OH + EDC/HOB).

o Reaction: Stir at Room Temperature (RT) for 2—4 hours. Monitor by TLC (EtOAc/Hexane) or
LC-MS.

o Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat.
, and brine. Dry over

3]

Protocol B: Selective C-Terminal Deprotection
(Saponification)

Objective: Hydrolyze the Methyl Ester (-OMe) to the free acid (-OH) without removing the Fmoc
group.

o The Challenge: Standard NaOH saponification often cleaves Fmoc (base labile).
e The Solution: Use Lithium Hydroxide (LIOH) at controlled temperatures.

e Dissolve H-Lys(Fmoc)-OMe (or the peptide built upon it) in THF:Water (3:1).

e Cool to 0°C (Ice bath).

e Add 1.1 eq of LIOH (0.5 M solution).

e Monitor closely by TLC/LC-MS every 15 minutes.

e Quench: As soon as the starting material disappears (usually < 1 hour), acidify immediately
to pH 3-4 with 1M HCI.

o Why this works: At 0°C, ester hydrolysis is kinetically favored over carbamate (Fmoc)
elimination.
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Part 5: Workflow Decision Tree

This diagram guides the researcher on when to employ this specific derivative versus standard

SPPS reagents.

Diagram 2: Strategic Utilization Workflow
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Figure 2: Decision matrix for selecting H-Lys(Fmoc)-OMe[1]-HCI. It is best suited for C-terminal
positioning where side-chain modification is required after backbone assembly.

Part 6: Troubleshooting & Stability

o Diketopiperazine (DKP) Formation:

o Risk:[4][5] When the second amino acid is added (e.g., Fmoc-AA-Lys(Fmoc)-OMe) and
the N-terminal Fmoc is removed, the free amine can attack the C-terminal methyl ester,
forming a cyclic DKP and cleaving the peptide chain.

o Prevention: Use bulky amino acids (Val, lle) adjacent to the Lysine, or use the trityl (Trt)
protection strategy for the backbone if DKP is observed.

¢ Solubility Issues:

o If the HCI salt does not dissolve in DMF, add the base (DIEA) dropwise. The free base is
significantly more soluble in organic solvents.

e Fmoc Loss during Storage:

o Ensure the material is strictly free of secondary amines. Even trace piperidine vapors in a
shared fridge can degrade the solid over months.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Alert]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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